molecular formula C11H13F3O4 B1317014 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol CAS No. 207502-47-4

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Cat. No. B1317014
M. Wt: 266.21 g/mol
InChI Key: ZFJMAVOAVACYQJ-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol” is an organic compound with the molecular formula C11H13F3O4 . It has an average mass of 266.214 Da and a monoisotopic mass of 266.076599 Da .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol” consists of 11 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, and 4 oxygen atoms .

Scientific Research Applications

Nucleophilic Trifluoromethylation and Difluorination

The compound is synthesized via high-yield processes involving nucleophilic trifluoromethylation using Ruppert's reagent, demonstrating its utility in producing fluorinated alcohols with potential applications in material science and pharmaceuticals (R. Singh, D. Chakraborty, J. Shreeve, 2001).

Kinetic Resolution

It can undergo enantioselective acylation, offering a method for preparing enantiomerically pure forms of the compound, which is crucial for drug development and synthesis of active pharmaceutical ingredients (Qing Xu, Hui Zhou, X. Geng, Peiran Chen, 2009).

Molecular Structure and Properties

The molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of derivatives have been studied using HF and density functional methods, highlighting its potential in the development of novel materials with unique optical properties (Y. Sheena Mary et al., 2015).

Optical Resolution and Biocatalysis

Optical resolution of racemic mixtures through lipase-catalyzed acetylation demonstrates its significance in the synthesis of optically active compounds, useful in various fields including pharmaceuticals and agrochemicals (Katsuya Kato et al., 1995).

Coordination Chemistry

The compound's derivatives are explored in coordination chemistry, providing insights into the formation of complexes with potential applications in catalysis and material science (I. A. Tikhonova et al., 2009).

Chemoenzymatic Synthesis

It serves as a precursor in chemoenzymatic synthesis processes, offering a sustainable and efficient approach to produce pharmaceutically relevant compounds (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019).

Biocatalytic Preparation

Biocatalytic processes have been developed for the asymmetric reduction to produce pharmaceutical intermediates, showcasing the compound's role in enabling green chemistry approaches (Ying Chen et al., 2019).

properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5,10,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJMAVOAVACYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572893
Record name 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

CAS RN

207502-47-4
Record name 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Folléas, I Marek, JF Normant, L Saint-Jalmes - Tetrahedron, 2000 - Elsevier
Fluoroform is shown to be an efficient trifluoromethylating agent when deprotonated using standard reagents in DMF. The important role of DMF as a solvent but also as a reactant was …
Number of citations: 150 www.sciencedirect.com

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